(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophen-2-yl group and a 6-methylpyridazin-3-yl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . The synthesis often involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that compounds with pyridine, pyrimidinone, oxazinone, and thiophene rings demonstrate significant antimicrobial properties. The synthesis of these compounds involves various chemical reactions starting from citrazinic acid, leading to the production of antimicrobial agents with activity comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Novel Heterocyclic Compounds
Another study focused on the synthesis of novel heterocyclic compounds involving furo- and thieno[2,3-d]pyridazin-4(5H)-ones and aminophthalazin-1(2H)-ones, starting from furan and thiophene derivatives. These compounds were synthesized through a series of reactions, highlighting the versatility of heterocyclic chemistry in creating biologically active compounds (Gani Koza et al., 2013).
Pharmacological Evaluation
In the field of pharmacology, derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone were identified as selective antagonists for the TRPV4 channel, showing potential as analgesic agents in models of mechanical hyperalgesia. This study underscores the importance of structure-activity relationship analysis in the development of new pharmacological agents (Naoki Tsuno et al., 2017).
Anticancer Activities
The synthesis of certain compounds with naphthalene and tetrahydronaphthalene structures demonstrated potential anticancer activities. These compounds were synthesized and evaluated against different cancer cell lines, highlighting the ongoing search for new anticancer agents (R. S. Gouhar & Eman M. Raafat, 2015).
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-13(16-15-10)19-11-6-7-17(9-11)14(18)12-3-2-8-20-12/h2-5,8,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNRGVJXVYWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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